
4-(Chloromethyl)-2,3-dimethylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2,3-dimethylhexane is an organic compound characterized by a chloromethyl group attached to a hexane backbone with two methyl groups at the 2 and 3 positions. This compound is part of the broader class of organochlorines, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,3-dimethylhexane typically involves the chloromethylation of 2,3-dimethylhexane. This process can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under acidic conditions to facilitate the electrophilic substitution of the chloromethyl group onto the hexane backbone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of chloromethyl methyl ether and zinc chloride remains standard, but optimizations in reaction conditions, such as temperature and pressure, are implemented to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 4-(Chloromethyl)-2,3-dimethylhexane primarily undergoes substitution reactions due to the presence of the chloromethyl group. Common reactions include nucleophilic substitution (S_N2) and elimination (E2) reactions.
Common Reagents and Conditions:
Nucleophilic Substitution (S_N2): This reaction typically involves nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) under basic conditions. The major product formed is the corresponding alcohol or ether.
Elimination (E2): Under strong basic conditions, such as the presence of potassium tert-butoxide (KOtBu), the compound can undergo elimination to form alkenes.
Major Products:
Alcohols and Ethers: Formed via nucleophilic substitution.
Alkenes: Formed via elimination reactions.
科学研究应用
4-(Chloromethyl)-2,3-dimethylhexane finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-(Chloromethyl)-2,3-dimethylhexane involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Chloromethyl Methyl Ether (CMME): Used in similar chloromethylation reactions.
Trichloromethyl Compounds: Such as trichloromethane (chloroform) and trichloroethane, which also contain multiple chlorine atoms and exhibit similar reactivity.
Uniqueness: 4-(Chloromethyl)-2,3-dimethylhexane is unique due to its specific substitution pattern on the hexane backbone, which imparts distinct chemical properties and reactivity compared to other chloromethyl compounds. Its structure allows for targeted reactions and applications in various fields, making it a valuable compound in both research and industrial contexts.
属性
分子式 |
C9H19Cl |
|---|---|
分子量 |
162.70 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2,3-dimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-5-9(6-10)8(4)7(2)3/h7-9H,5-6H2,1-4H3 |
InChI 键 |
CQIPLQOWCHVIGD-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCl)C(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-2-[4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole](/img/structure/B13221946.png)
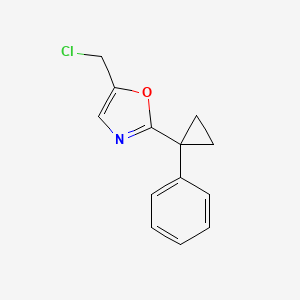
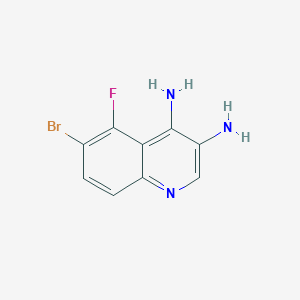
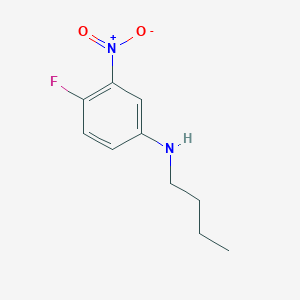
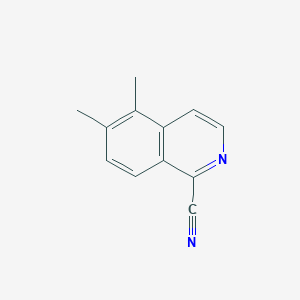

![4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13221988.png)
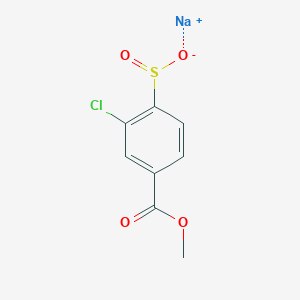
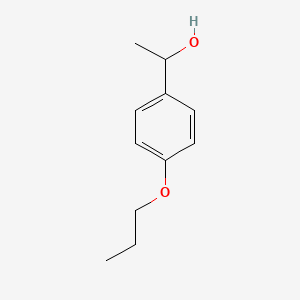
![8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13222004.png)
![3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13222011.png)
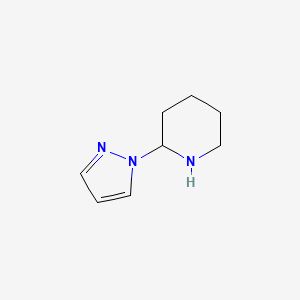
![4-[(1-Cyclopropylethyl)amino]butan-2-ol](/img/structure/B13222021.png)

